molecular formula C7H10ClN3O B573068 2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone CAS No. 1227958-34-0

2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone

Cat. No.: B573068
CAS No.: 1227958-34-0
M. Wt: 187.627
InChI Key: YCAHYQDYDBCHBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone typically involves the reaction of 1-isopropyl-1H-1,2,4-triazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out in an inert solvent like dichloromethane or chloroform under reflux conditions . The general reaction scheme is as follows:

  • Dissolve 1-isopropyl-1H-1,2,4-triazole in an inert solvent.
  • Add the chlorinating agent slowly to the solution while maintaining the temperature.
  • Reflux the reaction mixture for several hours.
  • Cool the reaction mixture and extract the product using an appropriate solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed under mild to moderate conditions.

Major Products

    Nucleophilic substitution: The major products are substituted triazoles with various functional groups replacing the chlorine atom.

    Oxidation: The major products are ketones or carboxylic acids.

    Reduction: The major products are alcohols.

Mechanism of Action

The mechanism of action of 2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes by binding to the heme iron in the enzyme’s active site . This interaction disrupts the enzyme’s normal function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone: Similar structure but lacks the chlorine atom.

    2-chloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone: Similar structure with a methyl group instead of an isopropyl group.

    2-chloro-1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethanone: Similar structure with a phenyl group instead of an isopropyl group.

Uniqueness

2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the isopropyl group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-1-(2-propan-2-yl-1,2,4-triazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-5(2)11-7(6(12)3-8)9-4-10-11/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAHYQDYDBCHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC=N1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744297
Record name 2-Chloro-1-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-34-0
Record name 2-Chloro-1-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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